molecular formula C20H23BrN2O B2660529 2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide CAS No. 352018-46-3

2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide

Cat. No. B2660529
CAS RN: 352018-46-3
M. Wt: 387.321
InChI Key: UPAFPZALECCYIY-UHFFFAOYSA-M
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Description

2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide, also known as BMIPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medical imaging and drug development. BMIPP is a molecular imaging agent that enables the visualization of myocardial fatty acid metabolism, which is an essential function in the diagnosis and treatment of cardiovascular diseases.

Mechanism of Action

2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide is taken up by the myocardial cells and undergoes beta-oxidation, a process that converts fatty acids into energy. The beta-oxidation of this compound results in the release of a radioactive signal that can be detected by positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. The intensity of the signal is proportional to the amount of this compound taken up by the myocardial cells, allowing for the visualization of myocardial fatty acid metabolism.
Biochemical and Physiological Effects:
This compound is a relatively safe imaging agent that has minimal biochemical and physiological effects. It is rapidly cleared from the body through the liver and kidneys and does not accumulate in the body over time. This compound has been shown to have no significant effect on heart rate, blood pressure, or other physiological parameters.

Advantages and Limitations for Lab Experiments

2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide has several advantages for lab experiments. It is a highly sensitive imaging agent that enables the visualization of myocardial fatty acid metabolism with high spatial resolution. This compound can be used in both clinical and preclinical studies, and it has been shown to be a reliable indicator of myocardial viability. However, there are also limitations to the use of this compound in lab experiments. The synthesis of this compound is relatively complex and requires specialized equipment and expertise. In addition, the radioactive signal produced by this compound has a short half-life, which limits the time window for imaging studies.

Future Directions

There are several future directions for the use of 2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide in scientific research. One potential application is the development of new drugs for the treatment of cardiovascular diseases. This compound can be used to screen potential drug candidates for their efficacy in improving myocardial fatty acid metabolism. Another potential direction is the use of this compound in the diagnosis and treatment of other diseases that involve fatty acid metabolism, such as diabetes and obesity. Finally, there is potential for the development of new imaging agents that are based on the structure of this compound but have improved properties, such as longer half-lives or higher sensitivity.

Synthesis Methods

2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide is synthesized by reacting 2-butyl-3-methylbenzimidazole with 2-oxo-2-phenylethyl bromide in the presence of a base such as sodium carbonate. The reaction occurs in a solvent such as acetonitrile, and the product is obtained by purification through column chromatography. The yield of this compound synthesis is typically around 40-50%.

Scientific Research Applications

2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide is primarily used as a molecular imaging agent in medical research. It enables the visualization of myocardial fatty acid metabolism, which is an essential function in the diagnosis and treatment of cardiovascular diseases. This compound has been used in clinical studies to evaluate myocardial viability in patients with myocardial infarction and to assess the efficacy of drug therapies for heart disease. In addition, this compound has been used in preclinical research to study the mechanisms of heart disease and to develop new drugs for the treatment of cardiovascular diseases.

properties

IUPAC Name

2-(2-butyl-3-methylbenzimidazol-3-ium-1-yl)-1-phenylethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N2O.BrH/c1-3-4-14-20-21(2)17-12-8-9-13-18(17)22(20)15-19(23)16-10-6-5-7-11-16;/h5-13H,3-4,14-15H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAFPZALECCYIY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=[N+](C2=CC=CC=C2N1CC(=O)C3=CC=CC=C3)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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